REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[N-:10]=[N+:11]=[N-:12].[Na+].O>CN(C=O)C>[N:10]([C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[N+:11]=[N-:12] |f:1.2|
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled
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Type
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EXTRACTION
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Details
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the whole was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined extracts were washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
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Details
|
Evaporation of the solvent
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Name
|
|
Type
|
product
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Smiles
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N(=[N+]=[N-])C=1C(=NC=CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |